Purity Benchmarking: Quantified Assay Values for Procurement Specification
While this compound is not a final drug candidate with potency data, procurement decisions hinge on assured purity for reliable downstream synthesis. Comparative vendor data reveal quantifiable purity differences. The compound is commonly supplied with a minimum purity specification of 95% . In contrast, one specialized supplier claims to offer the racemic mixture at a purity exceeding 99% as verified by in-house analytical methods including HPLC, LCMS, GCMS, and NMR . This differential, while modest, translates to a 4+ percentage point increase in active intermediate content, directly impacting reaction yield calculations and minimizing the need for additional purification steps.
| Evidence Dimension | Purity (Assay by HPLC/GC) |
|---|---|
| Target Compound Data | Min. 95% (common specification) |
| Comparator Or Baseline | Claimed >99% purity (SynHet) |
| Quantified Difference | >4% absolute purity difference |
| Conditions | Vendor-specified purity (analytical method: HPLC, GCMS, LCMS, NMR) |
Why This Matters
A 4%+ purity difference directly reduces the mass of inert impurities introduced into a sensitive synthetic sequence, improving yield predictability and minimizing purification overhead.
